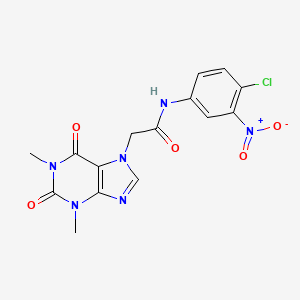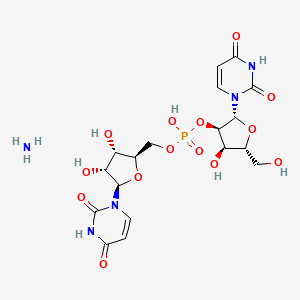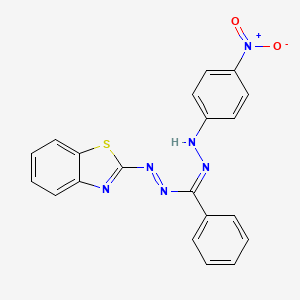
4-Diazo-3-hydroxy-7-nitro-1,4-dihydronaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-1,2,4-diazo acid, also known as 6-nitro-1-diazo-2-naphthol-4-sulfonic acid, is an important intermediate in the production of azo dyes. Azo dyes are widely used in various industries, including textiles, cosmetics, and food. The compound is characterized by its diazo group (-N=N-) and nitro group (-NO2), which contribute to its reactivity and versatility in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Nitro-1,2,4-diazo acid is typically synthesized through the nitration of 1-diazo-2-naphthol-4-sulfonic acid. The nitration process involves the use of sulfuric acid at a concentration of 83 to 93 wt% . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of 6-nitro-1,2,4-diazo acid involves multiple steps, including the preparation of 1-diazo-2-naphthol-4-sulfonic acid, followed by nitration. The process may also include steps for recovering and recycling acids and other reagents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-1,2,4-diazo acid undergoes various chemical reactions, including:
Diazotization: The formation of diazonium salts through the reaction with nitrous acid.
Azo Coupling: The reaction with aromatic compounds to form azo dyes.
Reduction: The reduction of the nitro group to an amino group under specific conditions.
Common Reagents and Conditions
Nitrous Acid: Used in diazotization reactions to form diazonium salts.
Aromatic Compounds: Used in azo coupling reactions to produce azo dyes.
Reducing Agents: Such as sodium dithionite, used in the reduction of the nitro group.
Major Products
Azo Dyes: Formed through azo coupling reactions.
Applications De Recherche Scientifique
6-Nitro-1,2,4-diazo acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of dyes for textiles, cosmetics, and food.
Mécanisme D'action
The mechanism of action of 6-nitro-1,2,4-diazo acid involves the formation of diazonium salts through diazotization. These diazonium salts can then undergo various reactions, such as azo coupling, to form complex organic compounds. The molecular targets and pathways involved include the interaction with aromatic compounds to form stable azo bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazo-2-naphthol-4-sulfonic Acid: A precursor in the synthesis of 6-nitro-1,2,4-diazo acid.
2-Nitro-1,3-diazobenzene: Another diazo compound with similar reactivity.
Uniqueness
6-Nitro-1,2,4-diazo acid is unique due to its specific combination of diazo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable azo dyes makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C10H7N3O6S |
|---|---|
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
4-diazo-3-hydroxy-7-nitro-1H-naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4,9,14H,(H,17,18,19) |
Clé InChI |
CNXSCOIKXGAXDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)

![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)



![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)




